molecular formula C14H26Si2 B8482345 (2,5-Dimethyl-1,4-phenylene)bis(trimethylsilane) CAS No. 31825-46-4

(2,5-Dimethyl-1,4-phenylene)bis(trimethylsilane)

Cat. No.: B8482345
CAS No.: 31825-46-4
M. Wt: 250.53 g/mol
InChI Key: IGOGIBNEXQQSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethyl-1,4-phenylene)bis(trimethylsilane) is a useful research compound. Its molecular formula is C14H26Si2 and its molecular weight is 250.53 g/mol. The purity is usually 95%.
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Properties

CAS No.

31825-46-4

Molecular Formula

C14H26Si2

Molecular Weight

250.53 g/mol

IUPAC Name

(2,5-dimethyl-4-trimethylsilylphenyl)-trimethylsilane

InChI

InChI=1S/C14H26Si2/c1-11-9-14(16(6,7)8)12(2)10-13(11)15(3,4)5/h9-10H,1-8H3

InChI Key

IGOGIBNEXQQSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[Si](C)(C)C)C)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.52 g of 2,5-dibromo-p-xylene (40 mmol) was reacted with 2.08 of magnesium turnings (88 mmol) in 40 ml of anhydrous THF for 4 hours with refluxing (initiated by iodine) to give the 2,5-bisbromomagnesium-p-xylene Grignard reagent. To this solution, cooled in an ice bath, was added a solution of 11.2 ml trimethylsilyl chloride (88 mmol) in 40 ml of anhydrous THF. The mixture was refluxed for 24 hours and then cooled in an ice bath. After it was quenched with saturated ammonium chloride aqueous solution, THF was evaporated and the residue was extracted with hexane (30 ml×2). The combined organic layers were washed with water, brine and then dried over anhydrous magnesium sulfate. After the solution was evaporated under a reduced pressure, the residue was recrystallized in ethanol to afford white plate crystals 6.1 g, (yield 61%). M.p. 56.0-57.5° C. MS: 250. 1H NMR (300 MHz, CDCl3, ppm) δ 0.31 (18H, s, —Si(CH3)3), 2.42 (6H, s), 7.24 (2H, s). Anal. Calcd for C14H26Si2: C, 67.12; H, 10.46. Found: C, 66.94; H, 10.23.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
61%

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